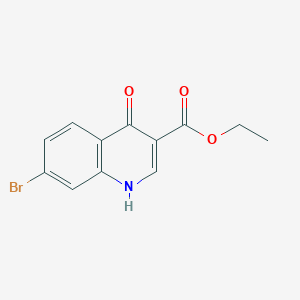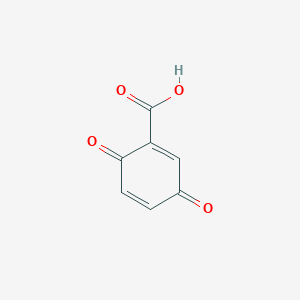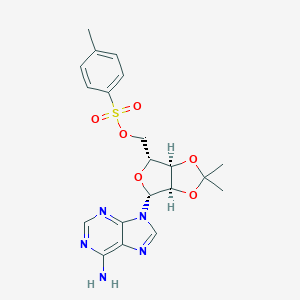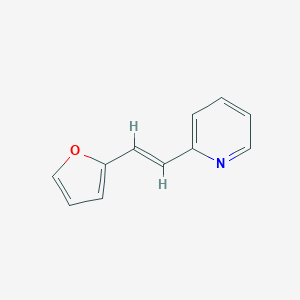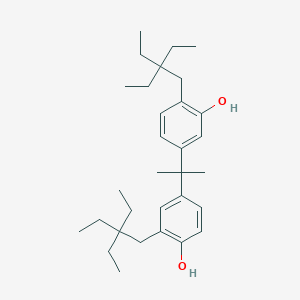
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- (commonly known as AO-80) is a synthetic antioxidant that is widely used in various industries. It is a phenolic compound that is commonly used as an additive in plastics, rubber, and petroleum products. AO-80 is known for its ability to prevent the oxidation of materials, which can lead to degradation and loss of quality.
Mécanisme D'action
The mechanism of action of AO-80 is based on its ability to scavenge free radicals and prevent the oxidation of materials. AO-80 reacts with free radicals and other reactive oxygen species (ROS) to form stable products, preventing them from reacting with other molecules and causing oxidative damage. This mechanism of action makes AO-80 an effective antioxidant in a variety of applications.
Effets Biochimiques Et Physiologiques
AO-80 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AO-80 can protect against oxidative stress in various cell types, including liver cells, brain cells, and heart cells. AO-80 has also been shown to protect against the development of atherosclerosis in animal models. In addition, AO-80 has been shown to have anti-inflammatory effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
AO-80 has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. AO-80 is also a relatively inexpensive antioxidant compared to other commercially available antioxidants. However, AO-80 has some limitations. It is not soluble in water, which can limit its use in aqueous systems. In addition, AO-80 has been shown to interfere with some analytical techniques, such as the measurement of lipid peroxidation.
Orientations Futures
There are several future directions for research on AO-80. One area of interest is the development of new materials with improved oxidative stability using AO-80 as an additive. Another area of interest is the use of AO-80 as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further research is also needed to better understand the mechanism of action of AO-80 and its potential interactions with other compounds.
Méthodes De Synthèse
AO-80 is synthesized by the reaction of octylphenol with 2,2-bis(4-hydroxyphenyl)propane in the presence of a catalyst. The reaction produces AO-80 as a white crystalline powder with a melting point of approximately 130-135°C. The purity of AO-80 can be increased through recrystallization.
Applications De Recherche Scientifique
AO-80 is widely used in scientific research as an antioxidant. It is commonly used to prevent the oxidation of lipids and proteins in biological samples. AO-80 has also been shown to protect against oxidative stress in various cell types. In addition, AO-80 has been used in the development of new materials with improved oxidative stability.
Propriétés
Numéro CAS |
19546-20-4 |
|---|---|
Nom du produit |
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- |
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
2-(2,2-diethylbutyl)-5-[2-[3-(2,2-diethylbutyl)-4-hydroxyphenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-9-30(10-2,11-3)21-23-15-16-26(20-28(23)33)29(7,8)25-17-18-27(32)24(19-25)22-31(12-4,13-5)14-6/h15-20,32-33H,9-14,21-22H2,1-8H3 |
Clé InChI |
WBGDNDKJQZGXRE-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
SMILES canonique |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Autres numéros CAS |
19546-20-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




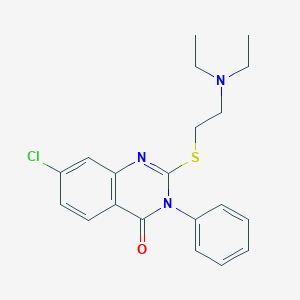
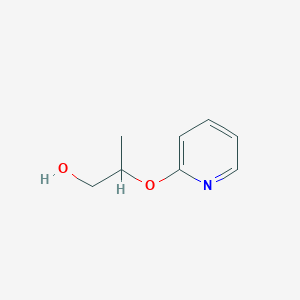
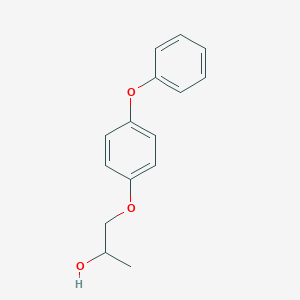
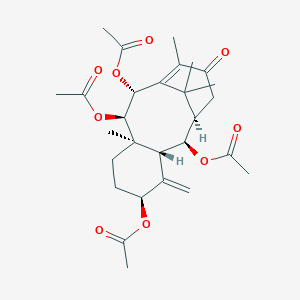
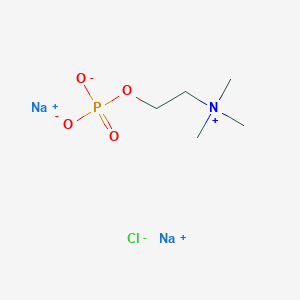
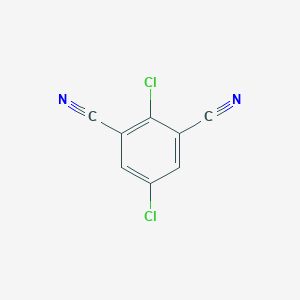
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
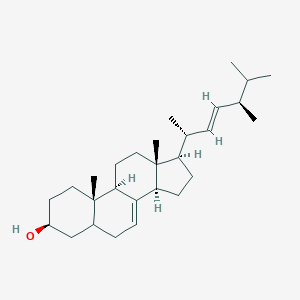
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
